molecular formula C17H18N2O7S B8043055 Phenyl 3,5-bis(methoxycarbonylamino)-4-methylbenzenesulfonate

Phenyl 3,5-bis(methoxycarbonylamino)-4-methylbenzenesulfonate

Cat. No.: B8043055
M. Wt: 394.4 g/mol
InChI Key: FLAZQFXEAMSOTF-UHFFFAOYSA-N
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Description

Phenyl 3,5-bis(methoxycarbonylamino)-4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenyl group, two methoxycarbonylamino groups, a methyl group, and a sulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3,5-bis(methoxycarbonylamino)-4-methylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the reaction of 3,5-diamino-4-methylbenzenesulfonic acid with methyl chloroformate under controlled conditions to introduce the methoxycarbonylamino groups. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3,5-bis(methoxycarbonylamino)-4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Phenyl 3,5-bis(methoxycarbonylamino)-4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Phenyl 3,5-bis(methoxycarbonylamino)-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 3,5-diamino-4-methylbenzenesulfonate: This compound is structurally similar but lacks the methoxycarbonylamino groups.

    Phenyl 3,5-bis(aminocarbonyl)-4-methylbenzenesulfonate: Similar structure with aminocarbonyl groups instead of methoxycarbonylamino groups.

Uniqueness

Phenyl 3,5-bis(methoxycarbonylamino)-4-methylbenzenesulfonate is unique due to the presence of both methoxycarbonylamino groups and a sulfonate group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

phenyl 3,5-bis(methoxycarbonylamino)-4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O7S/c1-11-14(18-16(20)24-2)9-13(10-15(11)19-17(21)25-3)27(22,23)26-12-7-5-4-6-8-12/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAZQFXEAMSOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)OC)S(=O)(=O)OC2=CC=CC=C2)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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